4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide
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Description
4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H14FNO4S2 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications
Cyclooxygenase-2 Inhibition
4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, with modifications such as the introduction of a fluorine atom, have been investigated for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selective inhibition is critical for developing therapeutic agents targeting conditions like rheumatoid arthritis and osteoarthritis without affecting COX-1, which can lead to fewer gastrointestinal side effects. The research highlighted a specific compound, JTE-522, demonstrating potent and selective COX-2 inhibition, showcasing the importance of fluorine atom introduction in enhancing selectivity and efficacy (Hashimoto et al., 2002).
Synthesis and Characterization of Fluorinated Heterocycles
The synthesis of 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans has been explored through reactions involving lithio derivatives and N-fluorodibenzenesulfonamide. These compounds' nuclear magnetic resonance (NMR) characteristics, including coupling constants and chemical shifts, were studied to understand the impact of fluorination on molecular structure and properties. This research provides valuable insights into the synthesis and properties of fluorinated heterocycles, which are relevant in designing novel materials and pharmaceuticals (Dvornikova et al., 2003).
Metal-Catalyzed C-H Bond Activation/Arylation
Research into palladium-catalyzed direct arylation through C-H bond activation using polyfluorobenzene derivatives has been conducted to facilitate the synthesis of fluoro-containing biphenyl derivatives. These reactions are crucial for developing materials and bioactive molecules, highlighting the unique role of fluoro-substituents in promoting carbon-carbon bond formation. This methodology opens pathways for creating complex molecules containing fluorine atoms, which are significant in material science and biochemistry (He et al., 2014).
Corrosion Inhibition Studies
Fluorine-containing piperidine derivatives have been analyzed for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were employed to investigate these compounds' adsorption behaviors and inhibition efficiencies. Such studies are essential for identifying new corrosion inhibitors that can protect metal surfaces in various industrial applications, demonstrating the multifaceted applications of fluorine-containing organic compounds in materials science (Kaya et al., 2016).
Properties
IUPAC Name |
4-fluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c1-11-9-12(18)4-7-16(11)25(21,22)19-10-13-5-6-15(24-13)17(20)14-3-2-8-23-14/h2-9,19H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCFKYPBCQZCKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.